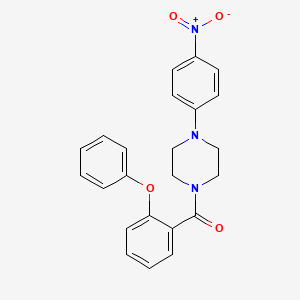![molecular formula C16H16Cl2O3 B4997070 1,2-dichloro-3-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4997070.png)
1,2-dichloro-3-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-dichloro-3-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene, commonly known as diclosulam, is a herbicide that is widely used in agriculture to control weeds. It belongs to the class of sulfonylurea herbicides and is known for its high efficacy and low toxicity.
Mecanismo De Acción
The mechanism of action of diclosulam involves the inhibition of acetolactate synthase (ALS), an enzyme that is essential for the biosynthesis of branched-chain amino acids. ALS inhibition leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant or fungus.
Biochemical and Physiological Effects:
Diclosulam has been shown to have a low toxicity profile in mammals. It is rapidly metabolized and excreted from the body, and does not accumulate in tissues. In plants, diclosulam has been shown to affect the metabolism of amino acids, leading to the accumulation of toxic intermediates. This ultimately results in the death of the plant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of diclosulam for lab experiments is its high efficacy. It is effective at very low concentrations, which makes it a cost-effective option for researchers. However, one limitation of diclosulam is its narrow spectrum of activity. It is only effective against a limited range of weeds and fungi, which may limit its usefulness in certain research applications.
Direcciones Futuras
There are several potential future directions for research on diclosulam. One area of interest is the development of new formulations that improve its efficacy and broaden its spectrum of activity. Another area of interest is the study of diclosulam's potential as an antifungal agent, particularly in the context of agricultural applications. Finally, there is potential for research on the environmental impact of diclosulam, including its persistence in soil and potential effects on non-target species.
Conclusion:
In conclusion, diclosulam is a highly effective herbicide and antifungal agent that has been extensively studied for its scientific research applications. Its mechanism of action involves the inhibition of acetolactate synthase, and it has a low toxicity profile in mammals. While diclosulam has limitations in terms of its narrow spectrum of activity, there are several potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of diclosulam involves the reaction of 2-methoxy-4-methylphenol with 2-chloroethanol to form 2-(2-methoxy-4-methylphenoxy)ethanol. This intermediate is then reacted with 1,2-dichlorobenzene in the presence of a base to form diclosulam. The overall synthesis route is shown below:
Aplicaciones Científicas De Investigación
Diclosulam has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weeds, including grasses and broadleaf weeds. In addition to its herbicidal properties, diclosulam has also been studied for its potential as an antifungal agent. It has been shown to inhibit the growth of several fungal species, including Fusarium graminearum and Botrytis cinerea.
Propiedades
IUPAC Name |
1,2-dichloro-3-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3/c1-11-6-7-13(15(10-11)19-2)20-8-9-21-14-5-3-4-12(17)16(14)18/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMQVQJKEMACOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C(=CC=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[allyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B4996992.png)
![3-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4996993.png)




![4-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B4997018.png)
![2-butyl-5-(4-fluorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B4997023.png)
![1-(4-methoxyphenyl)-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4997026.png)
![4-(4-biphenylyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4997032.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(3,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4997051.png)
![N-(5-methyl-6,6-dioxido-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]thiazin-2-yl)-2-thiophenecarboxamide](/img/structure/B4997071.png)
